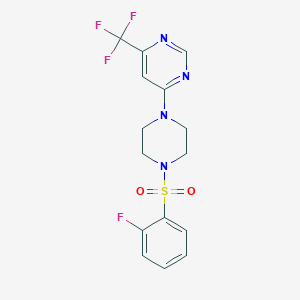

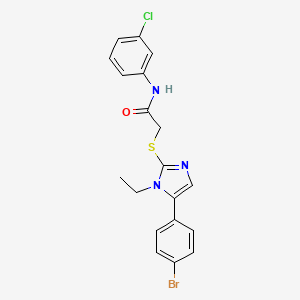

![molecular formula C20H24N4O3S2 B2579658 2-methyl-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide CAS No. 1209067-06-0](/img/structure/B2579658.png)

2-methyl-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-methyl-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide” is a chemical compound. It contains several functional groups, including a thiophene, a piperidine, an imidazole, and a carboxamide group .

Molecular Structure Analysis

The molecular structure of this compound is complex, with several heterocyclic rings (imidazole and thiophene), a piperidine ring, and a carboxamide group . The presence of these groups can significantly influence the compound’s chemical properties and reactivity.Physical and Chemical Properties Analysis

Specific physical and chemical properties of this compound, such as melting point, boiling point, and solubility, are not provided in the available literature .Aplicaciones Científicas De Investigación

Antimycobacterial Activity

Research has demonstrated the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, revealing significant antimycobacterial activity against drug-sensitive and drug-resistant Mycobacterium tuberculosis (MTB) strains. These compounds have shown considerable safety indices, indicating their potential as scaffolds for developing new antimycobacterial agents (Kai Lv et al., 2017).

Glycine Transporter 1 Inhibition

Another study identified a structurally diverse compound as a potent and orally available glycine transporter 1 (GlyT1) inhibitor, demonstrating the versatility of imidazo[1,2-a]pyridine derivatives in modifying central nervous system (CNS) pharmacokinetics and providing therapeutic benefits (Shuji Yamamoto et al., 2016).

Synthetic Methodologies

Efforts to expand the synthetic toolbox have led to the development of one-pot synthesis methods for imidazo[1,5-a]pyridines, highlighting the flexibility in introducing various substituents to this core structure, which could be applicable to the synthesis of the target compound (J. Crawforth et al., 2009).

Antiprotozoal Agents

Imidazo[1,2-a]pyridine derivatives have been synthesized and tested as antiprotozoal agents, showing strong DNA affinities and effective in vitro and in vivo activities against Trypanosoma and Plasmodium species. This demonstrates the potential of such compounds in treating protozoal infections (M. Ismail et al., 2004).

Antitubercular Activity

N-(2-Phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides with various amine moieties were synthesized and showed excellent in vitro activity against drug-sensitive and multidrug-resistant MTB strains. This highlights the therapeutic potential of imidazo[1,2-a]pyridine derivatives in combating tuberculosis (Linhu Li et al., 2020).

Safety and Hazards

Propiedades

IUPAC Name |

2-methyl-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]imidazo[1,2-a]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O3S2/c1-15-19(23-12-4-3-8-17(23)22-15)20(25)21-11-10-16-7-2-5-13-24(16)29(26,27)18-9-6-14-28-18/h3-4,6,8-9,12,14,16H,2,5,7,10-11,13H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQUCVHKIBJRPQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C(=O)NCCC3CCCCN3S(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

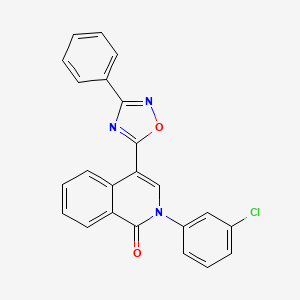

![(2E)-3-(2-chlorophenyl)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2579577.png)

![4-(1,3-dioxan-2-ylmethyl)-2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl]phthalazin-1-one](/img/structure/B2579584.png)

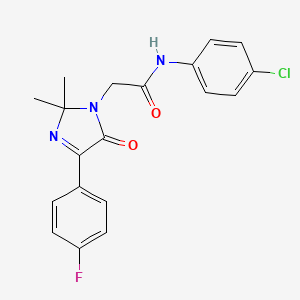

![5-[(4-benzylpiperidin-1-yl)(phenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2579585.png)

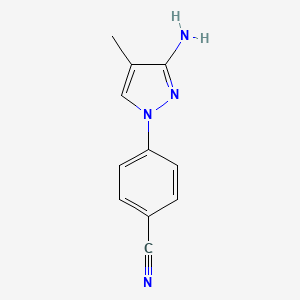

![(E)-4-(Dimethylamino)-N-[2-(oxolan-3-yl)-1-phenylethyl]but-2-enamide](/img/structure/B2579586.png)

![N-(3-chloro-4-fluorobenzyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2579589.png)

![isopropyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate](/img/structure/B2579590.png)

![2-[(3Z)-3-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-chlorophenyl)acetamide](/img/structure/B2579595.png)